molecular formula C23H26O6 B1236512 Vismione A CAS No. 70322-88-2

Vismione A

Cat. No. B1236512
CAS RN: 70322-88-2
M. Wt: 398.4 g/mol
InChI Key: KICSREDCVHEFSG-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vismione A is a natural product found in Vismia guianensis and Vismia baccifera with data available.

Scientific Research Applications

Antiprotozoal Activity

Vismione A and its derivatives have demonstrated significant antiprotozoal activities. For instance, vismione D, a compound related to Vismione A, showed broad antiprotozoal activities against Trypanosoma brucei rhodesiense, T. cruzi, Leishmania donovani, and Plasmodium falciparum (Mbwambo et al., 2004).

Biosynthesis and Metabolism in Plants

Studies on Vismione H (VH), another compound closely related to Vismione A, have revealed insights into its biosynthesis and metabolism in plants. This compound is rapidly converted into other metabolites, which have been identified and characterized using spectral imaging and mass spectrometry. These findings enhance our understanding of anthranoid metabolism in plants (Chevalier et al., 2021).

Anti-Virulence Effects

Vismione D, similar to Vismione A, has demonstrated anti-virulence effects against Candida albicans and Candida glabrata. This indicates potential use in treating fungal infections and exploring new perspectives in antifungal treatments (Motta et al., 2022).

Antimalarial and Anticancer Activities

Vismione B, another analogue of Vismione A, has shown potent antimalarial activity against Plasmodium falciparum and cytotoxic activity against cancer cell lines. This highlights its potential as a lead molecule for developing new therapeutic agents for both malaria and cancer (Laphookhieo et al., 2009).

Potential Antibacterial Agent

A study highlighted the potential of Vismione B as a scaffold for developing new antibiotics against Gram-positive bacteria. This finding is particularly significant in the post-antibiotic era, where new antimicrobial compounds are crucial (Casciaro et al., 2022).

properties

CAS RN

70322-88-2

Product Name

Vismione A

Molecular Formula

C23H26O6

Molecular Weight

398.4 g/mol

IUPAC Name

[5,10-dihydroxy-7-methoxy-2-methyl-6-[(E)-3-methylbut-1-enyl]-4-oxo-1,3-dihydroanthracen-2-yl] acetate

InChI

InChI=1S/C23H26O6/c1-12(2)6-7-16-18(28-5)9-14-8-15-10-23(4,29-13(3)24)11-17(25)19(15)22(27)20(14)21(16)26/h6-9,12,26-27H,10-11H2,1-5H3/b7-6+

InChI Key

KICSREDCVHEFSG-VOTSOKGWSA-N

Isomeric SMILES

CC(C)/C=C/C1=C(C2=C(C3=C(CC(CC3=O)(C)OC(=O)C)C=C2C=C1OC)O)O

SMILES

CC(C)C=CC1=C(C2=C(C3=C(CC(CC3=O)(C)OC(=O)C)C=C2C=C1OC)O)O

Canonical SMILES

CC(C)C=CC1=C(C2=C(C3=C(CC(CC3=O)(C)OC(=O)C)C=C2C=C1OC)O)O

Other CAS RN

70322-88-2

synonyms

vismione A
vismione-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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